molecular formula C16H18N2O3 B2631572 N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide CAS No. 2411306-69-7

N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide

Cat. No.: B2631572
CAS No.: 2411306-69-7
M. Wt: 286.331
InChI Key: MGPGZUPKCYKKHW-UHFFFAOYSA-N
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Description

The compound “N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide” is a derivative of the 4H-3,1-benzoxazin-4-one class of compounds . These compounds are known for their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications .


Synthesis Analysis

The synthesis of benzoxazinone derivatives involves a series of chemical reactions. For instance, the acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate . This intermediate is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .


Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives can be confirmed by spectral data analysis. For example, the structures of products were confirmed by analysis using spectral data (1 H-NMR, 13 C-NMR, FT-IR, and HRMS) .


Chemical Reactions Analysis

The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . A range of biologically important alkylated benzoxazinone peroxides are synthesized in high yield with a good functional group tolerance .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives can be determined by various spectroscopic techniques. For instance, IR (KBr): vmax /cm −1 1753, 1683, 1604, 1557, 1256, 1011. 1 H-NMR (DMSO, δ ppm): 8.12 (ddd, J =\u20097.8, 1.2, 0.6 Hz, 1H), 8.09 (dd, J =\u20090.6, 1.8 Hz, 1H), 7.93 (ddd, J =\u20090.6, 1.2, 7.8 Hz, 1H), 7.66 (ddd, J =\u20097.8, 1.2, 7.8 Hz, 1 H), 7.59 (ddd, J =\u20097.8, 1.2, 7.8 Hz, 1H), 7.45 (dd, J =\u20093.6, 0.6 Hz, 1H), 6.80 (dd, J =\u20091.8, 3.6 Hz, 1H). 13 C-NMR (DMSO): 158.7, 149.6, 148.4, 146.7, 144.6, 137.4, 128.8, 128.6, 127.1, 117.5, 113.4 .

Mechanism of Action

The compounds 17b, 17c, 17e, and 17h have exhibited around 40% inhibition of COX-1 (39.07, 42.89, 39.21, and 51.68%), as compared to the inhibition of COX-2 (9.09, 21.08, 14.06, and 16.93%) at a concentration of 0.3 mg/ml .

Future Directions

The future directions in the study of benzoxazinone derivatives could involve exploring their biological properties further and developing new synthesis methods. For instance, the sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . This opens up possibilities for the synthesis of a range of biologically important alkylated benzoxazinone peroxides in high yield with a good functional group tolerance .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-6-15(19)17-10-5-9-16(20)18-11-12-21-14-8-4-3-7-13(14)18/h3-4,7-8H,5,9-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPGZUPKCYKKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCC(=O)N1CCOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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